Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate
Overview
Description
Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate is a chemical compound with the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol1. It has garnered significant attention due to its unique properties1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate. However, similar compounds are often synthesized through various organic reactions. More research is needed to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate consists of a propanoate ester group attached to a phenyl group with a propan-2-yl (isopropyl) substituent1. The exact spatial arrangement of these groups would require more detailed structural analysis, such as X-ray crystallography or NMR spectroscopy.
Chemical Reactions Analysis
The specific chemical reactions involving Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate are not available in the resources I have. However, as an ester, it could potentially undergo reactions such as hydrolysis, reduction, and transesterification.Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate are not fully detailed in the available resources. However, it’s known that it has a molecular weight of 234.29 g/mol1.Scientific Research Applications
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Stereoselective Bioreduction
- Scientific Field : Biochemistry and Pharmacology .
- Application Summary : Ethyl (S)-3-hydroxy-3-(2-thienyl) propanoate ((S)-HEES) acts as a key chiral intermediate for the blockbuster antidepressant drug duloxetine . This can be achieved via the stereoselective bioreduction of ethyl 3-oxo-3-(2-thienyl) propanoate (KEES) that contains a 3-oxoacyl structure .
- Methods of Application : The sequences of the short-chain dehydrogenase/reductases from Chryseobacterium sp. CA49 were analyzed, and the putative 3-oxoacyl-acyl-carrier-protein reductase, ChKRED12, was able to stereoselectively catalyze the NADPH-dependent reduction to produce (S)-HEES .
- Results or Outcomes : The reductase activity of ChKRED12 towards other substrates with 3-oxoacyl structure were confirmed with excellent stereoselectivity (>99% enantiomeric excess) in most cases .
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Reactions with 1,2-Binucleophiles
- Scientific Field : Organic Chemistry .
- Application Summary : Reactions of ethyl 3- (4-Oxo-4H-chromen-3-yl)prop-2-enoates with 1,2-binucleophilic agents (hydrazine, phenylhydrazine, hydroxylamine) leads to the formation of some new pyrazole and isoxazole derivatives .
- Methods of Application : The reaction of ethyl 3- (4-oxo-4H-chromen-3-yl)prop-2-enoates with hydrazine as the simplest representative of 1,2-binucleophilic reagents proceeded under mild conditions (ethanol, room temperature) with a small (20 mol %) excess of hydrazine .
- Results or Outcomes : The reactions led to the formation of pyrazole derivatives in high yields (81–99%) .
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Production of (S)-Duloxetine
- Scientific Field : Biochemistry and Pharmacology .
- Application Summary : Whole cells of Rhodotorula glutinis reduced N-methyl-3-oxo-3-(thiophen-2-yl) propanamide at 30 g/l to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine, a blockbuster antidepressant drug .
- Methods of Application : The reaction had excellent enantioselectivity (single enantiomer, >99.5% enantiomeric excess [ee]) with a >95% conversion .
- Results or Outcomes : The reductase activity of ChKRED12 towards other substrates with 3-oxoacyl structure were confirmed with excellent stereoselectivity (>99% enantiomeric excess) in most cases .
-
Synthesis of Quinoxaline Derivatives
- Scientific Field : Organic Chemistry .
- Application Summary : Quinoxaline derivatives have different pharmacological activities such as bacteriocides and insecticides . Syntheses of quinoxaline derivatives via many different methods of synthetic strategies have been presented .
- Methods of Application : The review deals with synthesis and reactions of quinoxaline derivatives as well as their diverse pharmacological and biological properties .
- Results or Outcomes : Quinoxalines and fused ring systems show diverse pharmacological activities .
-
Production of (S)-Duloxetine
- Scientific Field : Biochemistry and Pharmacology .
- Application Summary : Whole cells of Rhodotorula glutinis reduced N-methyl-3-oxo-3-(thiophen-2-yl) propanamide at 30 g/l to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine, a blockbuster antidepressant drug .
- Methods of Application : The reaction had excellent enantioselectivity (single enantiomer, >99.5% enantiomeric excess [ee]) with a >95% conversion .
- Results or Outcomes : The reductase activity of ChKRED12 towards other substrates with 3-oxoacyl structure were confirmed with excellent stereoselectivity (>99% enantiomeric excess) in most cases .
-
Synthesis of Quinoxaline Derivatives
- Scientific Field : Organic Chemistry .
- Application Summary : Quinoxaline derivatives have different pharmacological activities such as bacteriocides and insecticides . Syntheses of quinoxaline derivatives via many different methods of synthetic strategies have been presented .
- Methods of Application : The review deals with synthesis and reactions of quinoxaline derivatives as well as their diverse pharmacological and biological properties .
- Results or Outcomes : Quinoxalines and fused ring systems show diverse pharmacological activities .
Safety And Hazards
Specific safety and hazard information for Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate is not available in the resources I have. As with all chemicals, it should be handled with appropriate safety measures to prevent harm.
Future Directions
The future directions of research and applications involving Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate are not specified in the available resources. Given its unique properties1, it could potentially be of interest in various fields of chemistry and materials science.
Please note that this analysis is based on the available resources and may not be exhaustive. For a more comprehensive understanding, further research and consultation with experts in the field are recommended.
properties
IUPAC Name |
ethyl 3-oxo-3-(4-propan-2-ylphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-4-17-14(16)9-13(15)12-7-5-11(6-8-12)10(2)3/h5-8,10H,4,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZYAOSIMPAQNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374809 | |
Record name | ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate | |
CAS RN |
54957-66-3 | |
Record name | ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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